苯那普利苄酯(甘氨酸)叔丁酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

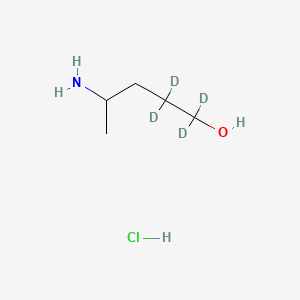

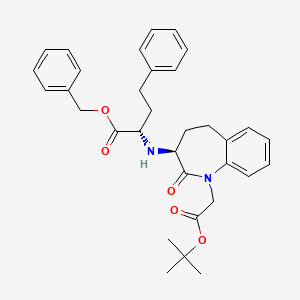

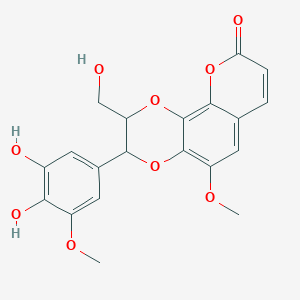

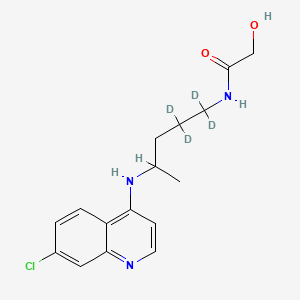

Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester is an ester-protected metabolite of benazepril . It is the active metabolite of benazepril and acts as an inhibitor of angiotensin-converting enzyme .

Molecular Structure Analysis

The molecular formula of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester is C33H38N2O5 . The molecular weight is 542.67 . The SMILES representation isCC(C)(C)OC(=O)CN1C2=C(CCN@HC(=O)OCC3=CC=CC=C3)C1=O)C=CC=C2 . Physical And Chemical Properties Analysis

Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester is soluble in Chloroform and Ethyl Acetate . It should be stored at -20° C .科学研究应用

药效学和药代动力学特性

苯那普利因其在体内转化为活性形式苯那普利拉而闻名。它能有效降低轻度至中度高血压患者的血压。苯那普利已与其他抗高血压药进行比较,显示出至少相当的疗效。它还对心脏功能有益,改善了充血性心力衰竭患者的症状和运动能力。其药代动力学特性确保了每日单次给药时的有效性,突出了其在高血压管理和心力衰竭治疗中的重要性 (Balfour & Goa, 1991)。

甘氨酸位点 NMDA 受体拮抗剂

对甘氨酸位点 NMDA 受体拮抗剂的研究,包括苄酯类衍生物,表明它们在治疗中枢和周围神经系统疾病方面具有前景。这些化合物通过调节 NMDA 受体上的甘氨酸位点,显示出治疗脑缺血、癫痫、头部外伤和精神分裂症等疾病的潜力。然而,实现合适的体内活性面临挑战,特别是由于难以穿过血脑屏障 (Kulagowski & Leeson, 1995)。

植物非生物胁迫抗性

甘氨酸甜菜碱 (GB) 和脯氨酸(与苯那普利苄酯的化学性质相关的物质)在提高植物非生物胁迫抗性中的作用已得到探索。这些有机渗透剂在环境胁迫下积累,已证明对酶和膜完整性有积极作用,有助于缓解受胁迫植物的渗透调节。这一研究领域为类似化合物在增强植物对逆境恢复力的更广泛应用提供了有趣的视角 (Ashraf & Foolad, 2007)。

醚化过程

涉及叔丁醇的甘油醚化过程会产生各种醚化合物。此过程与苯那普利苄酯等化合物的合成和改性有关。了解这些反应机理可以深入了解这些化合物及其相关化合物在工业和制药背景下的生产和潜在应用 (Palanychamy et al., 2022)。

合成和生物学应用

已探索了源自邻苯二胺的化合物的合成和应用,其中可能包括苯那普利苄酯的化学类似物,以了解其治疗潜力。这些研究涵盖了一系列合成方法和生物学应用,表明了这些化合物在药物化学中的多功能性 (Ibrahim, 2011)。

作用机制

Target of Action

The primary target of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester is the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body.

Biochemical Pathways

The inhibition of ACE leads to a decrease in angiotensin II, which in turn reduces the secretion of aldosterone from the adrenal cortex. This results in a decrease in sodium and water reabsorption, leading to a decrease in blood volume and blood pressure .

Pharmacokinetics

It is known that benazepril, the parent drug, is metabolized in the liver where the cleavage of the ester group takes place .

Result of Action

The primary result of the action of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester is a reduction in blood pressure. This is achieved through the inhibition of the RAAS, leading to vasodilation, decreased blood volume, and decreased cardiac and vascular resistance .

属性

IUPAC Name |

benzyl (2S)-2-[[(3S)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N2O5/c1-33(2,3)40-30(36)22-35-29-17-11-10-16-26(29)19-21-27(31(35)37)34-28(20-18-24-12-6-4-7-13-24)32(38)39-23-25-14-8-5-9-15-25/h4-17,27-28,34H,18-23H2,1-3H3/t27-,28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCSKKNSVKJXAY-NSOVKSMOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C2=CC=CC=C2CCC(C1=O)NC(CCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CN1C2=CC=CC=C2CC[C@@H](C1=O)N[C@@H](CCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675669 |

Source

|

| Record name | Benzyl (2S)-2-{[(3S)-1-(2-tert-butoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino}-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester | |

CAS RN |

1356838-13-5 |

Source

|

| Record name | Benzyl (2S)-2-{[(3S)-1-(2-tert-butoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino}-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4R-5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolecarboxylic Acid Ethyl Ester](/img/structure/B564999.png)

![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4](/img/structure/B565002.png)